6-(4-Methoxy-phenoxymethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine
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Overview
Description
6-(4-Methoxy-phenoxymethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including antibacterial, anticancer, and antifungal properties . The presence of the methoxy-phenoxymethyl and phenyl groups in its structure enhances its potential for various applications in scientific research and industry.
Preparation Methods
The synthesis of 6-(4-Methoxy-phenoxymethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine typically involves the reaction of appropriate phenyl and triazine derivatives under controlled conditions. One common method includes the use of 4-methoxyphenol and phenyltriazine derivatives, which undergo nucleophilic substitution reactions to form the desired compound . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
6-(4-Methoxy-phenoxymethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
6-(4-Methoxy-phenoxymethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its anticancer properties are being explored for developing new chemotherapeutic agents.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(4-Methoxy-phenoxymethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
6-(4-Methoxy-phenoxymethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine can be compared with other 1,3,5-triazine derivatives such as:
6-Methyl-1,3,5-triazine-2,4-diamine: Known for its use in synthesizing fluorescent sensors.
4,6-Dichloro-1,3,5-triazine-2-ylamine: Exhibits significant antimicrobial activity.
2,4-Diamino-6-methyl-1,3,5-triazine: Used in the synthesis of various industrial chemicals.
Properties
Molecular Formula |
C17H17N5O2 |
---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
6-[(4-methoxyphenoxy)methyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H17N5O2/c1-23-13-7-9-14(10-8-13)24-11-15-20-16(18)22-17(21-15)19-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H3,18,19,20,21,22) |
InChI Key |
YOVHYXRKRDSBAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC(=NC(=N2)NC3=CC=CC=C3)N |
Origin of Product |
United States |
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